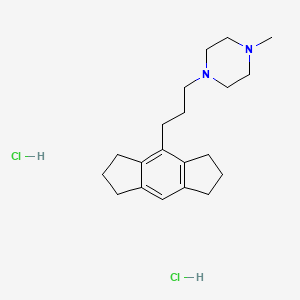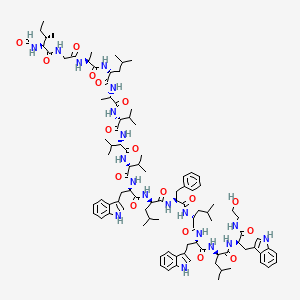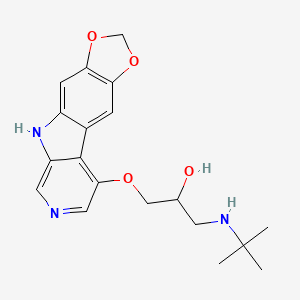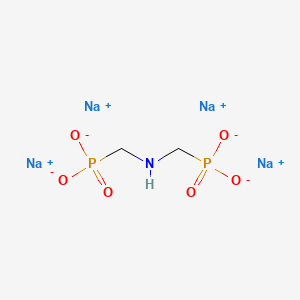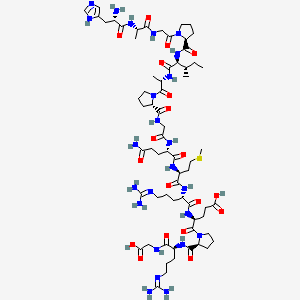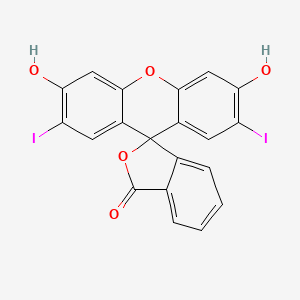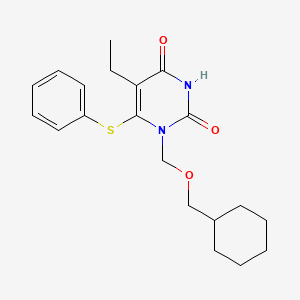
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione, commonly referred to as 1-cyHexMeOMe-6PhS-5Et U, is a complex organic compound with the molecular formula C20H26N2O3S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves multiple steps. The process typically starts with the preparation of the cyclohexylmethoxy group, which is then attached to a methyl group. This intermediate is further reacted with ethyl and phenylsulfanyl groups under controlled conditions to form the final compound .
Industrial Production Methods
In industrial settings, the production of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a thioxo group instead of a dione.
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dihydroxy-pyrimidine: Similar structure but with dihydroxy groups instead of a dione.
Uniqueness
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
136160-42-4 |
|---|---|
Formule moléculaire |
C20H26N2O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24) |
Clé InChI |
BKDVQCXEGMDPKE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


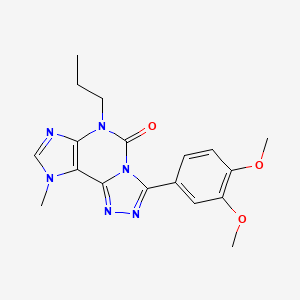
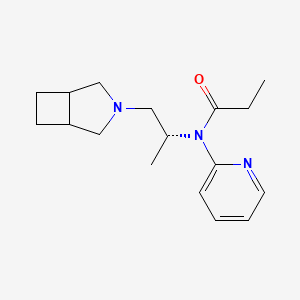
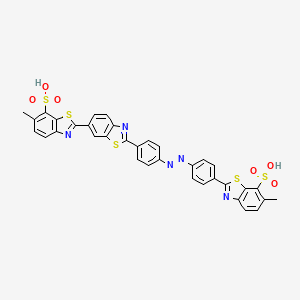
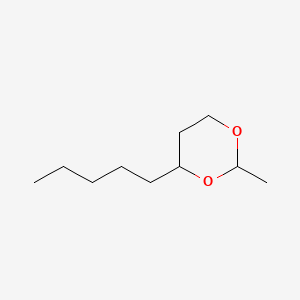
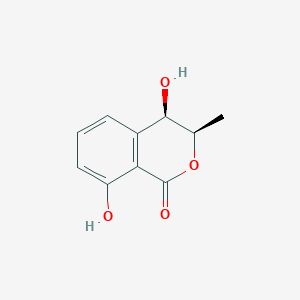
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
